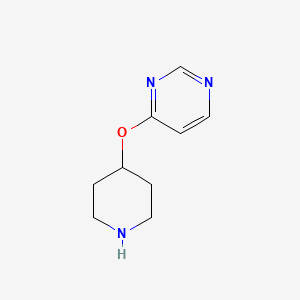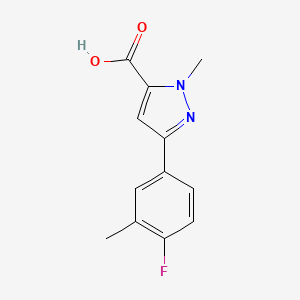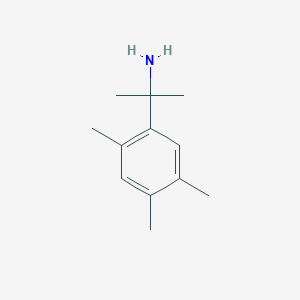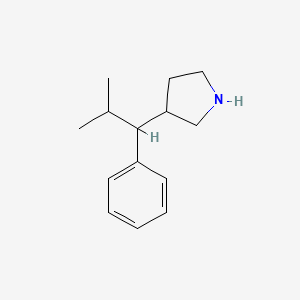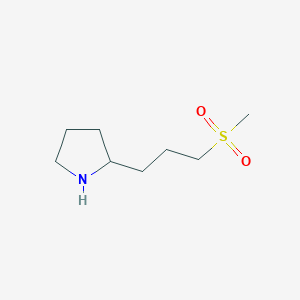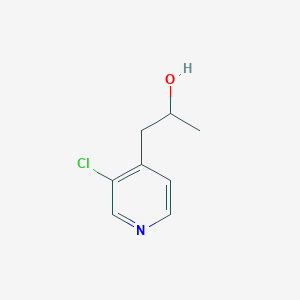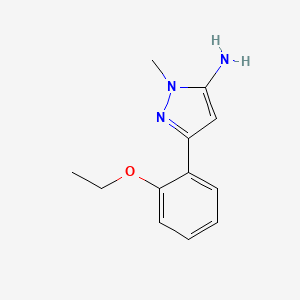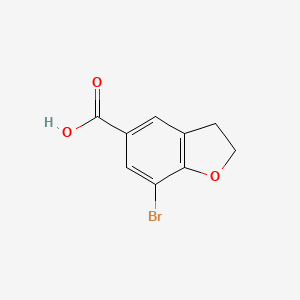![molecular formula C7H12O B13596452 {Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
{Bicyclo[2.2.0]hexan-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Bicyclo[220]hexan-2-yl}methanol is a bicyclic compound with the molecular formula C₇H₁₂O It is characterized by a bicyclo[220]hexane core structure with a methanol group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.0]hexan-2-yl}methanol typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure, followed by functionalization to introduce the methanol group. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition and subsequent chemical transformations to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
{Bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other functional groups can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives of the bicyclic structure.
Substitution: Compounds with different functional groups replacing the methanol group.
科学的研究の応用
{Bicyclo[2.2.0]hexan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of {Bicyclo[2.2.0]hexan-2-yl}methanol involves its interaction with various molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect how the compound interacts with enzymes and other proteins.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexane-1-methanol: Similar structure but with the methanol group attached to a different carbon atom.
Uniqueness
{Bicyclo[2.2.0]hexan-2-yl}methanol is unique due to its specific ring structure and the position of the methanol group. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
2-bicyclo[2.2.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-5-1-2-7(5)6/h5-8H,1-4H2 |
InChIキー |
IAMKTBHDOJFBLK-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


